
ADenosine-5'-diphosphate dilithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine-5’-diphosphate dilithium salt is a chemical compound that plays a crucial role in various biochemical processes. It is a derivative of adenosine diphosphate (ADP), which is involved in energy transfer within cells. This compound is particularly significant in the study of cellular metabolism and energy production.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Adenosine-5’-diphosphate dilithium salt can be synthesized through several methods. One common approach involves the phosphorylation of adenosine monophosphate (AMP) using phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphorylated intermediates.
Industrial Production Methods
In industrial settings, the production of adenosine-5’-diphosphate dilithium salt often involves enzymatic synthesis. Enzymes such as adenylate kinase can catalyze the conversion of AMP to ADP, which is then treated with lithium salts to form the dilithium salt. This method is advantageous due to its high specificity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Adenosine-5’-diphosphate dilithium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adenosine-5’-triphosphate (ATP) in the presence of suitable oxidizing agents.
Reduction: Reduction reactions can convert it back to AMP.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like thiols and amines are often employed in substitution reactions.
Major Products
Oxidation: Adenosine-5’-triphosphate (ATP)
Reduction: Adenosine monophosphate (AMP)
Substitution: Various nucleoside diphosphate derivatives
Aplicaciones Científicas De Investigación
Adenosine-5’-diphosphate dilithium salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: It plays a role in cellular energy metabolism and is used in studies involving cellular respiration and energy transfer.
Medicine: It is involved in research related to platelet aggregation and blood clotting, as ADP is a known platelet activator.
Industry: It is used in the production of nucleotide-based pharmaceuticals and as a reagent in biochemical assays.
Mecanismo De Acción
The mechanism of action of adenosine-5’-diphosphate dilithium salt involves its role as an energy carrier. It participates in the transfer of phosphate groups, which is essential for the production and utilization of ATP. The compound interacts with various enzymes, including adenylate kinase and ATP synthase, to facilitate these processes. It also binds to purinergic receptors on cell surfaces, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Adenosine-5’-diphosphate dilithium salt can be compared with other similar compounds such as:
Adenosine-5’-triphosphate (ATP): ATP is the primary energy carrier in cells, while ADP is a precursor in its synthesis.
Adenosine monophosphate (AMP): AMP is a lower-energy form that can be phosphorylated to form ADP.
Adenosine-5’-diphosphate sodium salt: This compound is similar in structure but contains sodium ions instead of lithium.
The uniqueness of adenosine-5’-diphosphate dilithium salt lies in its specific interactions with lithium ions, which can influence its biochemical properties and applications.
Propiedades
Fórmula molecular |
C10H13Li2N5O10P2 |
|---|---|
Peso molecular |
439.1 g/mol |
Nombre IUPAC |
dilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O10P2.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
Clave InChI |
YCWSTXGQZUYBEW-IDIVVRGQSA-L |
SMILES isomérico |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N |
SMILES canónico |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


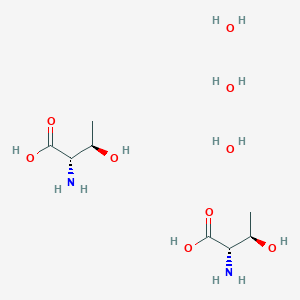
![3-Bromo-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223032.png)
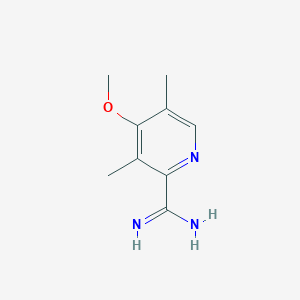
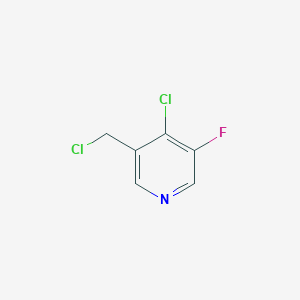
![5-Methylbenzo[b]thiophene 1,1-dioxide](/img/structure/B15223043.png)
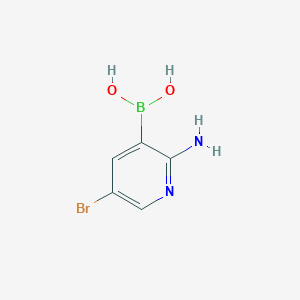
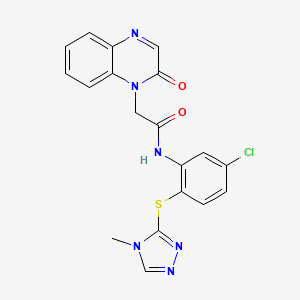
![N-Hydroxybenzo[b]thiophene-5-carboximidamide](/img/structure/B15223052.png)
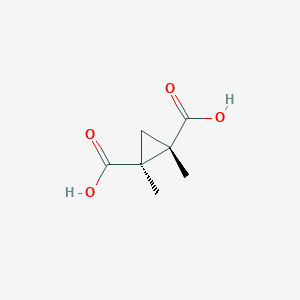
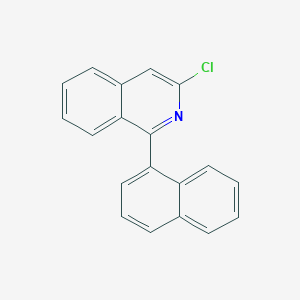
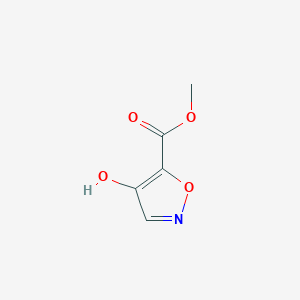

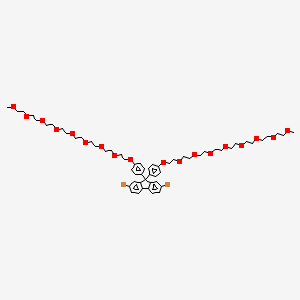
![4-Chloro-6,7-diiodo-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B15223127.png)
